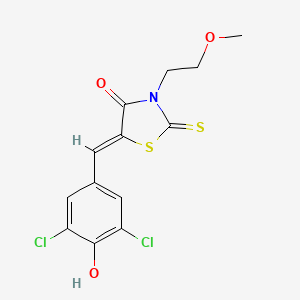
N-(4-bromo-3-methylphenyl)-3-chloro-4-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromo-3-methylphenyl)-3-chloro-4-methylbenzamide, also known as BML-210, is a synthetic compound that belongs to the class of benzamides. It has been extensively studied for its potential therapeutic properties and has shown promising results in various scientific research applications.
Mecanismo De Acción
N-(4-bromo-3-methylphenyl)-3-chloro-4-methylbenzamide exerts its therapeutic effects by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme. COX-2 is an enzyme that plays a crucial role in the production of prostaglandins, which are involved in various physiological processes such as inflammation, pain, and fever. By inhibiting the activity of COX-2, N-(4-bromo-3-methylphenyl)-3-chloro-4-methylbenzamide reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
N-(4-bromo-3-methylphenyl)-3-chloro-4-methylbenzamide has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. N-(4-bromo-3-methylphenyl)-3-chloro-4-methylbenzamide has also been found to reduce inflammation and pain in animal models of arthritis. Additionally, N-(4-bromo-3-methylphenyl)-3-chloro-4-methylbenzamide has been investigated for its potential use in the prevention of cardiovascular diseases by reducing the formation of atherosclerotic plaques.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-bromo-3-methylphenyl)-3-chloro-4-methylbenzamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been extensively studied, and its mechanism of action is well understood. However, there are some limitations to the use of N-(4-bromo-3-methylphenyl)-3-chloro-4-methylbenzamide in lab experiments. It is a relatively expensive compound, and its effects may vary depending on the cell type and experimental conditions.
Direcciones Futuras
There are several future directions for the study of N-(4-bromo-3-methylphenyl)-3-chloro-4-methylbenzamide. One potential direction is the investigation of its potential use in the treatment of autoimmune diseases such as multiple sclerosis and rheumatoid arthritis. Another direction is the study of its potential use in the prevention of cancer metastasis. Additionally, the development of more potent and selective COX-2 inhibitors based on the structure of N-(4-bromo-3-methylphenyl)-3-chloro-4-methylbenzamide is another potential future direction.
Conclusion:
In conclusion, N-(4-bromo-3-methylphenyl)-3-chloro-4-methylbenzamide is a synthetic compound that has shown promising results in various scientific research applications. It exhibits anti-inflammatory, anti-cancer, and anti-angiogenic activities and has been investigated for its potential use in the treatment of various diseases. Its mechanism of action is well understood, and it has several advantages for lab experiments. However, there are some limitations to its use, and further research is needed to fully understand its potential therapeutic properties.
Métodos De Síntesis
The synthesis of N-(4-bromo-3-methylphenyl)-3-chloro-4-methylbenzamide involves the reaction between 4-bromo-3-methylbenzoic acid and 3-chloro-4-methylbenzoyl chloride in the presence of triethylamine. The reaction yields N-(4-bromo-3-methylphenyl)-3-chloro-4-methylbenzamide as a white solid with a melting point of 168-170°C. The purity of the compound can be confirmed by various analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC.
Aplicaciones Científicas De Investigación
N-(4-bromo-3-methylphenyl)-3-chloro-4-methylbenzamide has been extensively studied for its potential therapeutic properties. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-angiogenic activities. N-(4-bromo-3-methylphenyl)-3-chloro-4-methylbenzamide has also been investigated for its potential use in the treatment of various diseases such as arthritis, cancer, and cardiovascular disorders.
Propiedades
IUPAC Name |
N-(4-bromo-3-methylphenyl)-3-chloro-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrClNO/c1-9-3-4-11(8-14(9)17)15(19)18-12-5-6-13(16)10(2)7-12/h3-8H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKYZUCAOUMELBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)Br)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(3-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(2-phenylethyl)acetamide](/img/structure/B4938028.png)
![tert-butyl[2-(4-methylphenoxy)ethyl]amine oxalate](/img/structure/B4938030.png)
![N-{1-[1-(4-hydroxy-3-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide](/img/structure/B4938034.png)
![2-(3-nitrophenyl)-2-oxoethyl 5-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-5-oxopentanoate](/img/structure/B4938037.png)
![N-[2-(2,4-dichlorophenyl)-1H-benzimidazol-6-yl]propanamide](/img/structure/B4938041.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-propoxybenzamide](/img/structure/B4938046.png)



![2-(4-methoxy-3-methylphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4938076.png)
![3,5-dichloro-2-methoxy-N-({[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B4938081.png)
![N~1~-(3,5-dichlorophenyl)-N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B4938098.png)
![2-[3-(2-ethoxyphenoxy)propoxy]naphthalene](/img/structure/B4938102.png)
